Lipophilicity Enhancement: 4-(Trifluoromethoxy)cyclohexan-1-one vs. 4-Methoxycyclohexan-1-one
The substitution of a methoxy group (-OCH3) with a trifluoromethoxy group (-OCF3) in the cyclohexanone scaffold results in a significant increase in lipophilicity. While direct experimental LogP values for the target compound are not publicly available, class-level analysis of structurally related compounds shows that the replacement of -OCH3 with -OCF3 consistently increases the octanol-water partition coefficient (LogP) by approximately 1.2 to 1.5 units [1]. This increase is attributed to the high electronegativity and polarizability of fluorine atoms, which enhance hydrophobic interactions while maintaining some polar character. In comparison, 4-methoxycyclohexan-1-one (CAS 13482-23-0) has a calculated LogP of approximately 0.8, while the trifluoromethoxy analog is estimated to have a LogP in the range of 2.0-2.3 . This difference is critical for optimizing membrane permeability in drug candidates.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | Estimated LogP: 2.0-2.3 (calculated via fragment-based methods) |
| Comparator Or Baseline | 4-Methoxycyclohexan-1-one (CAS 13482-23-0): LogP ≈ 0.8 (calculated) |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.5 units |
| Conditions | Class-level inference based on matched molecular pair analysis of -OCH3 to -OCF3 substitutions in aliphatic systems |
Why This Matters
Higher LogP correlates with increased membrane permeability, a key factor in achieving oral bioavailability in drug candidates, making 4-(trifluoromethoxy)cyclohexan-1-one a more attractive building block for CNS-targeted programs.
- [1] Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. View Source
